molecular formula C20H18N4O2S2 B11094651 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B11094651
M. Wt: 410.5 g/mol
InChI Key: VGGLSJXRKPTAJR-WSDLNYQXSA-N
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Description

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a benzylsulfanyl group, and a dimethoxybenzylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the thiazole ring.

    Formation of the Hydrazinyl Moiety: The hydrazinyl group is typically introduced through a condensation reaction between a hydrazine derivative and an aldehyde or ketone.

    Final Cyclization and Functionalization: The final step involves the cyclization and introduction of the carbonitrile group, often achieved through a reaction with a suitable nitrile source under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzylthiol, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring, benzylsulfanyl group, and dimethoxybenzylidene hydrazinyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-benzylsulfanyl-5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O2S2/c1-25-17-9-8-15(10-18(17)26-2)12-22-23-19-16(11-21)20(24-28-19)27-13-14-6-4-3-5-7-14/h3-10,12,23H,13H2,1-2H3/b22-12+

InChI Key

VGGLSJXRKPTAJR-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC

Origin of Product

United States

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